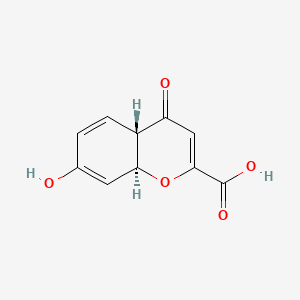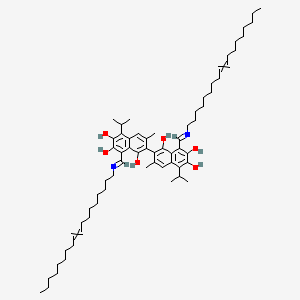
(2,2'-binaphthalene)-1,1',6,6',7,7'-hexol, 3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol, 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- is a complex organic compound characterized by its binaphthalene core and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol, 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the binaphthalene core, followed by the introduction of hydroxyl groups, methyl groups, and isopropyl groups through various substitution reactions. The final steps often involve the formation of imine linkages with octadecenyl groups under specific conditions such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The imine groups can be reduced to amines under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a ligand in coordination chemistry, forming complexes with various metals. It can also serve as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a ligand, it might coordinate with metal ions to form stable complexes. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol
- 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)-
Uniqueness
The uniqueness of (2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol, 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- lies in its combination of functional groups and the resulting properties
Properties
CAS No. |
5422-61-7 |
|---|---|
Molecular Formula |
C66H100N2O6 |
Molecular Weight |
1017.5 g/mol |
IUPAC Name |
3-methyl-8-(octadec-9-enyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(octadec-9-enyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C66H100N2O6/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-67-45-53-59-51(55(47(3)4)65(73)61(53)69)43-49(7)57(63(59)71)58-50(8)44-52-56(48(5)6)66(74)62(70)54(60(52)64(58)72)46-68-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2/h23-26,43-48,69-74H,9-22,27-42H2,1-8H3 |
InChI Key |
TUFOURVYMCBXJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN=CC1=C(C(=C(C2=C1C(=C(C(=C2)C)C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCCCCCCCC=CCCCCCCCC)O)O)C(C)C)O)O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
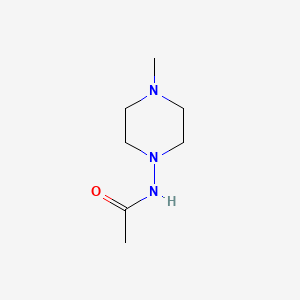
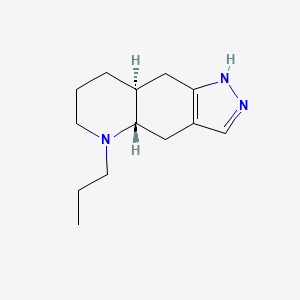
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
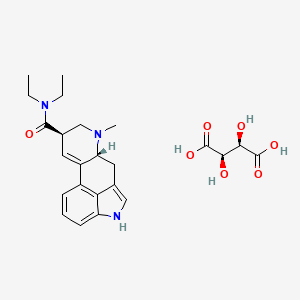
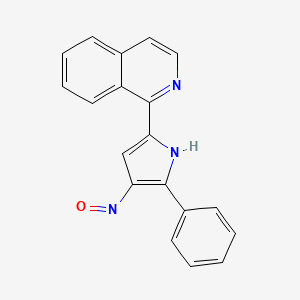

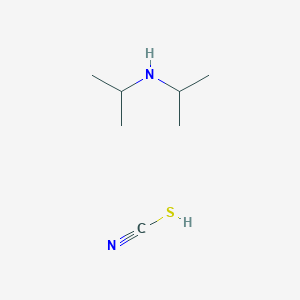
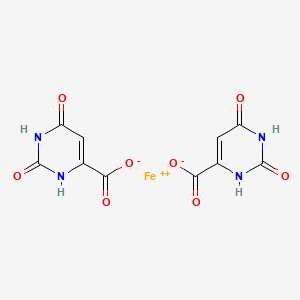

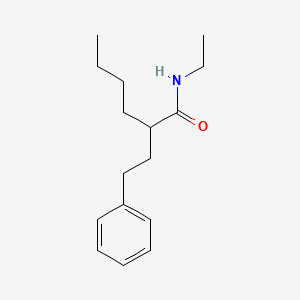

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
